Cordifolioside A

Antiviral Molecular Docking SARS-CoV-2

For reproducible research in immunomodulation, radioprotection, or QC of Tinospora cordifolia, select high-purity Cordifolioside A. Crude extracts exhibit up to 87% seasonal variability in this key marker, compromising dose-response and data integrity. Ensure experimental precision with a characterized reference standard verified by HPLC/NMR.

Molecular Formula C22H32O13
Molecular Weight 504.5 g/mol
Cat. No. B15146174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCordifolioside A
Molecular FormulaC22H32O13
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO
InChIInChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3
InChIKeyLPFQFJKAHSGCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cordifolioside A Procurement Guide: Purity, Analytical Standards, and Pharmacological Differentiation for Research Applications


Cordifolioside A (CAS 155179-20-7), a phenylpropanoid glycoside isolated from Tinospora cordifolia [1], is available as a purified research compound with a typical purity of ≥95% to 99.32% as verified by HPLC and NMR . Its procurement is governed by validated analytical methods, including an HPLC protocol with a linear detection range of 0.5–50 µg/mL and a limit of quantification (LOQ) of 0.55 µg/mL [2], and an HPTLC method with recoveries of 98.96–101.43% [3], enabling precise quantification and quality control in research and industrial applications. Seasonal variability significantly impacts the endogenous concentration of Cordifolioside A in Tinospora cordifolia, ranging from 154.0 ng/mg to 289.0 ng/mg [4], underscoring the critical need for sourcing well-characterized, purified material to ensure experimental reproducibility. Furthermore, in silico ADMET predictions suggest a high probability of human oral bioavailability (77.14%) [5], which informs its selection in early-stage drug discovery and pharmacokinetic modeling.

Why Generic Tinospora cordifolia Extracts Cannot Substitute for Purified Cordifolioside A in Controlled Research


Substituting Cordifolioside A with a crude extract of Tinospora cordifolia, or even with another isolated compound like syringin or magnoflorine, is not scientifically equivalent due to the vast concentration variability of Cordifolioside A in the raw plant material, which fluctuates by up to 87% (154.0 to 289.0 ng/mg) based on seasonal and geographical factors [1]. Furthermore, the immunomodulatory activity of the crude plant extract is attributed to a synergistic effect of multiple compounds [2], meaning that the specific, quantifiable activity of Cordifolioside A cannot be reliably reproduced or attributed to a single component in a complex mixture. The development and validation of a specific HPLC method, with a precise retention time of 9.52 ± 1.03 min and a LOQ of 0.55 µg/mL, was necessitated by the need to accurately quantify Cordifolioside A in the presence of numerous other phytochemicals, which would otherwise interfere with analytical and bioactivity assays [3]. Therefore, for applications demanding dose-response relationships, target engagement studies, or reproducible quality control, a well-characterized, high-purity reference standard of Cordifolioside A is a non-negotiable requirement for data integrity.

Quantitative Differentiators: Cordifolioside A Evidence vs. Syringin, Magnoflorine, and Cordioside


Cordifolioside A vs. Syringin and Cordioside: Binding Affinity and Molecular Stability in SARS-CoV-2 Mpro In Silico Assay

In a comparative in silico study, Cordifolioside A demonstrated superior binding stability to the SARS-CoV-2 main protease (Mpro) compared to the related Tinospora cordifolia compounds syringin and cordioside. Molecular dynamics (MD) simulation and MM/GBSA calculations were used to validate docking results, revealing that Cordifolioside A and syringin formed more stable complexes with the target protein than cordioside [1]. Furthermore, a separate docking and binding energy study indicated that Cordifolioside A had the highest binding affinity among the tested compounds, resulting in a conformational change in the S1-RBD that hindered protein activity [2].

Antiviral Molecular Docking SARS-CoV-2

Cordifolioside A vs. Magnoflorine: Divergent Predicted Drug-Likeness and Antidiabetic Potential in In Silico Screening

An in silico antidiabetic screening compared Cordifolioside A, borapetoside C, and magnoflorine against clinically approved drugs sitagliptin and repaglinide. Among the three phytoconstituents, magnoflorine scored the highest drug-likeness score and was predicted to be a more potent antidiabetic molecule [1]. This study provides a clear quantitative and qualitative differentiator: while Cordifolioside A shows activity, it is out-performed by magnoflorine in this specific computational model, indicating that research priorities should be compound-specific based on the therapeutic target.

Antidiabetic In Silico Drug-likeness

Cordifolioside A vs. Magnoflorine and β-Ecdysone: Superior Endogenous Concentration and Seasonal Variability in Tinospora cordifolia

A validated UHPLC-PDA analysis of Tinospora cordifolia stems quantified three key bioactive compounds over a 24-month period. The concentration of Cordifolioside A was found to range between 154.0 and 289.0 ng/mg, which is substantially higher than the ranges for magnoflorine (5.0 to 54.5 ng/mg) and β-ecdysone (5.5 to 28.0 ng/mg) [1]. Furthermore, all three compounds exhibited significant seasonal variation, with peak concentrations occurring during the monsoon season (August) and the lowest in winter (December to February) [1].

Phytochemical Analysis Quality Control Seasonal Variation

Cordifolioside A vs. 20-β-Hydroxyecdysone and Columbin: Validation Parameters for HPTLC-Based Quality Control

A validated HPTLC method for the simultaneous quantification of three key markers in Tinospora cordifolia demonstrated distinct analytical parameters for each compound. The method showed good recoveries of 98.96–101.43% for Cordifolioside A, which was comparable to the other markers [1]. However, the limit of detection (LOD) and limit of quantification (LOQ) values were compound-specific: Cordifolioside A had a LOD of 107.05 ng/band and an LOQ of 324.38 ng/band, which are higher than those for 20-β-hydroxyecdysone (LOD 40.90 ng/band, LOQ 123.94 ng/band) [1].

Analytical Method Validation Quality Control HPTLC

Recommended Applications for Cordifolioside A Based on Quantitative Evidence


Analytical Marker for Standardization of Tinospora cordifolia Herbal Products

Cordifolioside A is the ideal choice as a primary analytical marker for the quality control and standardization of Tinospora cordifolia extracts and formulations. Its high endogenous concentration (154.0 to 289.0 ng/mg), which is 5- to 50-fold greater than other common markers like magnoflorine and β-ecdysone [1], facilitates reliable detection and quantification even in complex matrices. Validated HPLC and HPTLC methods are available, with the HPLC method offering a precise retention time (9.52 ± 1.03 min) and a robust linear range (0.5–50 µg/mL) suitable for routine analysis [2].

Immunomodulatory Research and Radioprotective Studies

For investigations into immunomodulation or radioprotection, Cordifolioside A is the appropriate isolated compound. Its immunomodulatory activity has been documented in vitro [1], and an enriched extract containing Cordifolioside A has demonstrated both in vitro cytoprotective and in vivo radioprotective effects [2]. Using the purified compound, rather than a variable plant extract, is essential for establishing clear dose-response relationships and elucidating specific mechanisms of action.

Antiviral Drug Discovery: SARS-CoV-2 Target Engagement Studies

Cordifolioside A is a strong candidate for follow-up studies targeting the SARS-CoV-2 main protease (Mpro). In silico evidence shows it forms a more stable complex with Mpro than the closely related compound cordioside, and has been shown to induce a conformational change in the S1-RBD [3]. This differentiation justifies its selection over other T. cordifolia phytochemicals for in vitro validation of antiviral activity against this specific target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cordifolioside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.